

# Application Note: High-Efficiency Extraction of Beauvericin A from Grain Samples

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## Compound of Interest

Compound Name: *Beauvericin A*

Cat. No.: *B10821189*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various *Fusarium* species, which are common pathogens of cereal crops.[1][2] Consequently, BEA is a frequent contaminant in grains such as wheat, corn, and rice.[3][4] Its cytotoxic, apoptotic, and ionophoric properties pose potential health risks to humans and animals, necessitating sensitive and reliable methods for its detection and quantification in food and feed. This application note provides detailed protocols for two effective methods for extracting **Beauvericin A** from grain samples: the modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach and a classic Solid-Liquid Extraction (SLE) followed by cleanup.

## Quantitative Data Summary

The efficiency of an extraction protocol is determined by its recovery rate and its limits of detection (LOD) and quantification (LOQ). The following tables summarize performance data from various validated methods for **Beauvericin A** extraction in grain matrices.

Table 1: Recovery Rates of **Beauvericin A** from Various Grain Matrices

Matrix	Extraction Method	Analytical Technique	Average Recovery (%)
Grain	Acetonitrile-Water Extraction	LC-MS/MS	99 - 115
Wheat	Solid-Phase Extraction (SPE)	UPLC-MS/MS	100.5 - 126.0
Rice	Solvent Extraction	LC-MS/MS	94 - 111
Corn	Solid-Liquid Extraction	HPLC	82.6
Animal Feed	QuEChERS	LC-MS/MS	86 - 98

| Pasta & Baby Food | Liquid Phase Dispersion | LC-MS/MS | 85 - 99 |

Table 2: Method Detection and Quantification Limits for **Beauvericin A** in Grain

Matrix	Analytical Technique	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)
Wheat	UPLC-MS/MS	0.08	0.26
Grain	LC-MS/MS	3.0	10.0
Animal Feed	LC-MS/MS	0.2 - 1.0	1.0 - 5.0
Pasta & Baby Food	LC-MS/MS	-	1.0 - 10.0

| Corn | HPLC | 50.0 | - |

## Experimental Protocols

Two primary methods are detailed below. The QuEChERS method is recommended for its speed and efficiency, while the SLE method is a robust alternative.

### Protocol 1: QuEChERS Method

This method is adapted from established protocols for multi-mycotoxin analysis in wheat and other grain products. It utilizes a simple extraction and partitioning step followed by a dispersive solid-phase extraction (dSPE) for cleanup.

#### A. Materials and Reagents

- Homogenized and ground grain sample
- Deionized water
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Sodium chloride ( $\text{NaCl}$ )
- Dispersive SPE sorbents: C18 (end-capped) and anhydrous  $\text{MgSO}_4$
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes (for dSPE)
- High-speed centrifuge
- Vortex mixer

#### B. Extraction Procedure

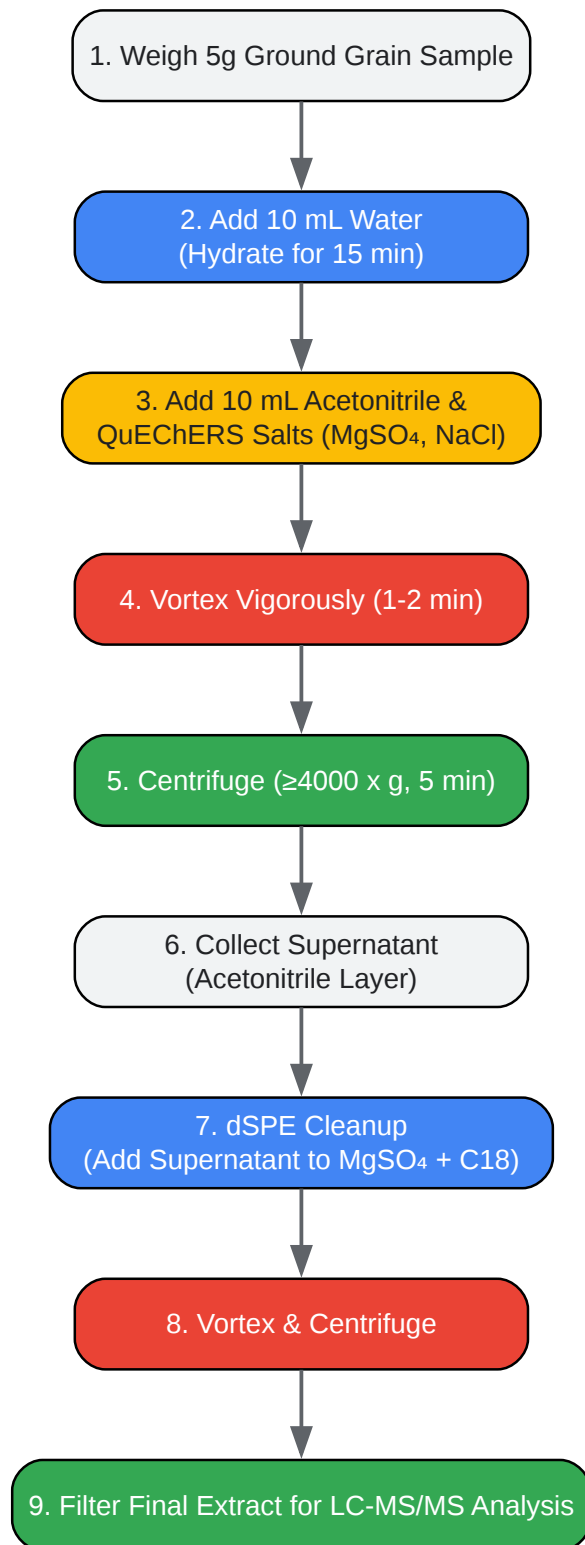
- Weigh 5 g of the homogenized grain sample into a 50 mL centrifuge tube.
- Add 10 mL of deionized water to the tube, vortex briefly, and let the sample hydrate for 15 minutes.
- Add 10 mL of acetonitrile.
- Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of  $\text{NaCl}$  to the tube.
- Immediately cap the tube tightly and shake vigorously on a vortex mixer for 1-2 minutes to ensure the salts do not agglomerate.

- Centrifuge the tube at  $\geq 4000 \times g$  for 5 minutes at 5°C to induce phase separation.

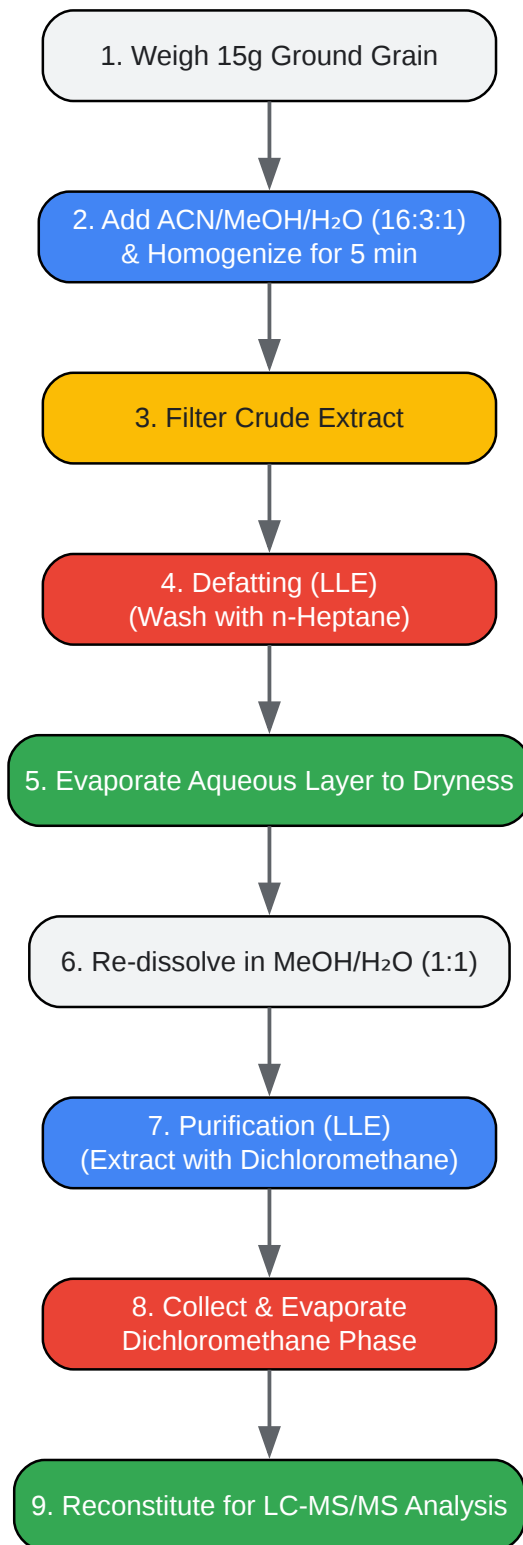
#### C. Dispersive SPE (dSPE) Cleanup

- Carefully transfer the upper acetonitrile layer (supernatant) to a 15 mL tube containing 900 mg of anhydrous  $\text{MgSO}_4$  and 300 mg of C18 sorbent.
- Cap the tube and vortex for 30-60 seconds.
- Centrifuge at  $\geq 1500 \times g$  for 2 minutes.
- The resulting supernatant is the final extract. Filter it through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial for analysis, typically by LC-MS/MS.

## QuEChERS Workflow for Beauvericin A Extraction



## SLE with Liquid-Liquid Cleanup Workflow

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